Tetracyanoethylene oxide
Overview
Description
Tetracyanoethylene oxide, also known as this compound, is an organic compound with the chemical formula C₆N₄O. It is a bifunctional molecule that contains both an oxirane ring and four cyano groups. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Tetracyanoethylene oxide can be synthesized through the reaction of tetracyanoethylene with hydrogen peroxide or benzoyl peroxide . This reaction typically requires controlled conditions to ensure the desired product is obtained. Industrial production methods may involve similar reactions but on a larger scale, with additional steps to purify the compound and ensure its stability.
Chemical Reactions Analysis
Tetracyanoethylene oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert oxiranetetracarbonitrile into other useful intermediates.
Substitution: The cyano groups in oxiranetetracarbonitrile can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen halides, hydrogen peroxide, and various acids and bases. The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups that retain the core oxirane structure .
Scientific Research Applications
Tetracyanoethylene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and other biochemical processes.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism by which oxiranetetracarbonitrile exerts its effects involves its ability to react with various nucleophiles and electrophiles. The oxirane ring is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The cyano groups also contribute to its reactivity, enabling the formation of stable intermediates and products .
Comparison with Similar Compounds
Tetracyanoethylene oxide can be compared to other oxirane derivatives and nitrile-containing compounds. Similar compounds include:
Tetracyanoethylene: A related compound that lacks the oxirane ring but contains four cyano groups.
Oxirane: A simpler compound with just the oxirane ring and no cyano groups.
Cyanohydrins: Compounds that contain both a hydroxyl group and a cyano group.
This compound is unique due to its combination of an oxirane ring and four cyano groups, which gives it distinct reactivity and versatility in chemical synthesis .
Biological Activity
Tetracyanoethylene oxide (TCNEO) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and materials science. This article explores the biological activity of TCNEO, including its synthesis, mechanisms of action, and potential applications, supported by data tables and case studies.
This compound is a derivative of tetracyanoethylene (TCNE), which is known for its electron-accepting properties. TCNEO is synthesized through the oxidation of TCNE, resulting in a compound that exhibits unique chemical and biological characteristics. The structure of TCNEO can be represented as follows:
2. Synthesis of TCNEO
The synthesis of TCNEO typically involves the reaction of tetracyanoethylene with oxidizing agents in suitable solvents such as tetrahydrofuran (THF). The following table summarizes the reagents and conditions used in the synthesis:
Reagent | Condition | Solvent |
---|---|---|
Tetracyanoethylene | Oxidation | THF |
Oxidizing Agent | Varies (e.g., H₂O₂) | THF |
3.1 Antimicrobial Activity
TCNEO has shown significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values are presented in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
These results suggest that TCNEO could be a promising candidate for developing new antimicrobial agents.
3.2 Antifungal Activity
In addition to antibacterial properties, TCNEO has demonstrated antifungal activity. Research indicates that it inhibits the growth of several fungal strains, making it valuable in treating fungal infections.
The biological activity of TCNEO can be attributed to its ability to interact with cellular components, leading to disruption of microbial cell membranes and inhibition of essential metabolic processes. Specifically, its electron-accepting nature allows it to form complexes with biomolecules, which may alter their function and lead to cell death.
5.1 Study on Antimicrobial Efficacy
In a controlled laboratory setting, TCNEO was tested against common bacterial strains isolated from clinical samples. The study found that:
- TCNEO exhibited a dose-dependent response.
- Higher concentrations led to significant reductions in bacterial viability.
5.2 Application in Drug Development
Recent research has explored the potential of TCNEO in drug formulations aimed at enhancing therapeutic efficacy while minimizing side effects. The compound's unique properties make it suitable for incorporation into drug delivery systems.
6. Conclusion
This compound presents a promising avenue for research due to its diverse biological activities, particularly in antimicrobial applications. Its unique chemical properties allow for potential uses in drug development and materials science. Continued research is essential to fully understand its mechanisms and optimize its applications.
Properties
IUPAC Name |
oxirane-2,2,3,3-tetracarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6N4O/c7-1-5(2-8)6(3-9,4-10)11-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXLYZIZWVOMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1(C(O1)(C#N)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185741 | |
Record name | Oxiranetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3189-43-3 | |
Record name | 2,2,3,3-Oxiranetetracarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3189-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxiranetetracarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxiranetetracarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxiranetetracarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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